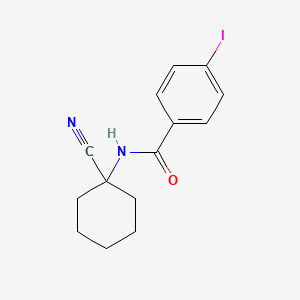![molecular formula C10H12N2O6S B7567169 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid, also known as SAAOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. SAAOA is a sulfonamide derivative of glyoxylic acid and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in inflammation and cancer progression. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and to reduce the growth and invasion of cancer cells. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to exhibit antimicrobial activity against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its versatility in various fields of research. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development. However, one of the limitations of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
For 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid research include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid and to optimize its chemical structure for improved solubility and bioavailability.
Synthesemethoden
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with glyoxylic acid in the presence of a suitable base. The reaction yields 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid as a white crystalline solid with a melting point of approximately 180°C.
Wissenschaftliche Forschungsanwendungen
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development.
Eigenschaften
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-7(13)11-8-2-4-9(5-3-8)19(16,17)12-18-6-10(14)15/h2-5,12H,6H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCUNBBCQJNNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)

![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)

![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)